molecular formula C11H11NO7 B091043 Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester CAS No. 101623-68-1

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester

Cat. No.: B091043
CAS No.: 101623-68-1
M. Wt: 269.21 g/mol
InChI Key: LUJRIWGEPQDLNV-UHFFFAOYSA-N
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Description

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester is an organic compound that features a carbonic acid ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester typically involves the esterification of carbonic acid derivatives with 1-(acetyloxy)ethyl and 4-nitrophenyl groups. One common method involves the reaction of 4-nitrophenol with 1-(acetyloxy)ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous base to yield carbonic acid, 1-(acetyloxy)ethanol, and 4-nitrophenol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid.

    Reduction: Commonly performed using hydrogen gas and a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Hydrolysis: Carbonic acid, 1-(acetyloxy)ethanol, and 4-nitrophenol.

    Reduction: Carbonic acid, 1-(acetyloxy)ethyl 4-aminophenyl ester.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a prodrug, where the ester bond is hydrolyzed in vivo to release active pharmaceutical ingredients.

    Biological Studies: Employed in studies involving enzyme-catalyzed hydrolysis and esterification reactions.

Mechanism of Action

The mechanism of action of carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester involves the hydrolysis of the ester bond to release 4-nitrophenol and 1-(acetyloxy)ethanol. The released 4-nitrophenol can undergo further metabolic transformations, while 1-(acetyloxy)ethanol can participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Carbonic acid, 1-(acetyloxy)ethyl phenyl ester
  • Carbonic acid, 1-(acetyloxy)ethyl 2-nitrophenyl ester
  • Carbonic acid, 1-(acetyloxy)ethyl 3-nitrophenyl ester

Uniqueness

Carbonic acid, 1-(acetyloxy)ethyl 4-nitrophenyl ester is unique due to the presence of the 4-nitrophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The position of the nitro group on the phenyl ring influences the compound’s electronic properties and reactivity in various chemical reactions .

Properties

IUPAC Name

1-(4-nitrophenoxy)carbonyloxyethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO7/c1-7(13)17-8(2)18-11(14)19-10-5-3-9(4-6-10)12(15)16/h3-6,8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJRIWGEPQDLNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(OC(=O)C)OC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472486
Record name 1-acetoxyethyl p-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101623-68-1
Record name 1-acetoxyethyl p-nitrophenyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60472486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 10.0 g of product from Example 317 in 250 ml of acetic acid is added 15.0 g mercuric acetate. The mixture is stirred at room temperature for 22 hours, concentrated in vacuo, and purified by chromatography (Silica gel: methylene chloride -5% methyl alcohol/methylene chloride) to give 7.5 g of the desired product.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
mercuric acetate
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

7.8 g (24.4 mmol, 1.5 eq) of mercury acetate are added to a solution of 4 g (16.3 mmol, 1 eq) of (1) dissolved in 100 ml of acetic acid. The reaction mixture is stirred for 1 day at ambient temperature, and then an additional 1 g (3.13 mmol, 0.2 eq) of mercury acetate is added. After stirring for a further 1 day at ambient temperature, the reaction is complete. The acetic acid is evaporated off under high vacuum and the residue is taken up in ether. The organic phase is extracted with a saline solution and then dried over Na2SO4, filtered and evaporated under reduced vacuum, to give a yellow oil. The crude product is chromatographed on silica gel, to give a colorless oil (4.4 g).
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step Two
Quantity
7.8 g
Type
catalyst
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Name

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